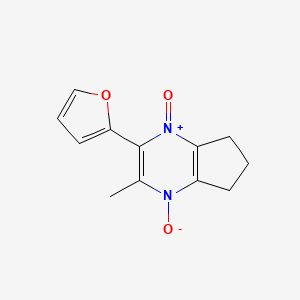![molecular formula C19H13N3O4S B11604797 (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11604797.png)
(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that features a unique combination of functional groups, including a furan ring, a thiazolo-triazine core, and an acetylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, furan, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the compound while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetylphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include furanones, alcohol derivatives, and substituted acetylphenyl compounds .
Scientific Research Applications
(2Z)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers .
Mechanism of Action
The mechanism of action of (2Z)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (2Z)-2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
- (2Z)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
- (2Z)-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE .
Uniqueness
The uniqueness of (2Z)-2-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C19H13N3O4S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2Z)-2-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H13N3O4S/c1-10-17(24)20-19-22(21-10)18(25)16(27-19)9-14-7-8-15(26-14)13-5-3-12(4-6-13)11(2)23/h3-9H,1-2H3/b16-9- |
InChI Key |
YRXAGKOVYYJLJU-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)C)/SC2=NC1=O |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)C)SC2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B11604724.png)
![2-(4-Chlorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11604732.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11604736.png)
![3-[(2E)-2-(2,4-dimethoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11604738.png)

![7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11604746.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604752.png)
![6-[(E)-(hydroxyimino)methyl]-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11604755.png)
![3-(4-methoxyphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11604761.png)
methyl]piperidine-4-carboxylate](/img/structure/B11604765.png)
![(3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B11604767.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2,3-dihydro-1H-indol-1-ylmethyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11604772.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B11604788.png)
![7,9-dimethyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11604796.png)
